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Introduction

The synthesis of medium-sized and macrocyclic thiolactones is a significant challenge in
organic chemistry, yet these motifs are of considerable interest in medicinal chemistry and
chemical biology. Traditional methods for their synthesis often rely on macrolactonization,
which can be low-yielding and require high-dilution conditions. A powerful alternative is the ring
expansion of readily available lactams. This document provides detailed protocols for the
synthesis of thiolactones from lactams via a side-chain insertion and ring expansion strategy,
primarily based on the Successive Ring Expansion (SURE) methodology. This approach
involves the N-acylation of a lactam with a thiol-tethered carboxylic acid derivative, followed by
protecting group cleavage and a subsequent intramolecular ring expansion cascade.

Reaction Principle
The overall transformation involves a three-step sequence:

e N-acylation: The starting lactam is acylated at the nitrogen atom with an acid chloride
bearing a protected thiol side chain. This forms a key N-acyl-lactam (imide) intermediate.

o Deprotection: The thiol protecting group is selectively removed to unmask the nucleophilic
thiol.
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» Ring Expansion: The free thiol attacks one of the imide carbonyls, initiating a tetrahedral
intermediate that collapses to form the ring-expanded thiolactone product.

This process results in the insertion of the side-chain atoms into the original lactam ring,
leading to a larger thiolactone. Three complementary strategies, differing in the choice of thiol
protecting group, have been developed to achieve this transformation: the S-Fluorenylmethyl
(S-Fm) strategy, the S-Trityl (S-Trt) strategy, and the S-Acetate (S-Ac) strategy.

Experimental Protocols
Protocol 1: S-Fluorenylmethyl (S-Fm) Strategy

This protocol is the most generally applicable and provides moderate to good yields for a range
of lactam ring sizes. It is a telescoped "one-pot" procedure combining N-acylation,
deprotection, and ring expansion.

Materials:

Starting Lactam (e.g., caprolactam, etc.)

e (9H-fluoren-9-yl)methyl (2-(chloroformyl)phenyl)sulfane

e Pyridine

¢ 4-(Dimethylamino)pyridine (DMAP)

e Dichloromethane (DCM), anhydrous

» Piperidine

e 10% aqueous HCI

o Saturated agueous NaHCOs

e Brine (saturated agueous NacCl)

e Anhydrous MgSOa

 Silica gel for column chromatography
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Procedure:
e N-acylation:

o To a solution of the lactam (1.0 equiv.) in anhydrous DCM (approx. 0.1 M) under an argon
atmosphere, add DMAP (0.1 equiv.) and pyridine (6.0 equiv.).

o Stir the mixture at room temperature for 30 minutes.

o Add a solution of (9H-fluoren-9-yl)methyl (2-(chloroformyl)phenyl)sulfane (3.0 equiv.) in
anhydrous DCM.

o Heat the reaction mixture to reflux (e.g., 50 °C oil bath) and stir for 18 hours.

o Cool the mixture to room temperature.
o Deprotection and Ring Expansion:

o Add piperidine (10.0 equiv.) to the reaction mixture.

o Stir at room temperature for 1 hour to effect S-Fm cleavage and promote ring expansion.
o Work-up and Purification:

o Dilute the reaction mixture with DCM.

o Wash sequentially with 10% aqueous HCI, saturated agueous NaHCOs, and brine.

o Dry the organic layer over anhydrous MgSOQea, filter, and concentrate under reduced
pressure.

o Purify the crude residue by flash column chromatography on silica gel to afford the desired
thiolactone.

Protocol 2: S-Trityl (S-Trt) Strategy with Intermediate
Purification
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This strategy is useful for more complex substrates or when the one-pot procedure is low-
yielding. It involves purification of the intermediate N-acyl lactam before proceeding with
deprotection and ring expansion.

Materials:

e Starting Lactam

o S-Trityl-thiosalicyloyl chloride

e Pyridine, DMAP, DCM (as in Protocol 1)
 Trifluoroacetic acid (TFA)

o Triethylsilane (TES)

o Triethylamine (TEA)

Procedure:

o N-acylation:

o Perform the N-acylation as described in Protocol 1, Step 1, using S-Trityl-thiosalicyloyl
chloride as the acylating agent.

o After 18 hours at reflux, cool the reaction, dilute with DCM, and wash with 10% aq. HCI.

o Dry the organic layer, concentrate, and purify the crude product by flash chromatography
to isolate the S-Trt protected N-acyl lactam.

e S-Trityl Deprotection:
o Dissolve the purified S-Trt protected N-acyl lactam (1.0 equiv.) in DCM (approx. 0.1 M).
o Add triethylsilane (TES, 10.0 equiv.) as a carbocation scavenger.

o Add trifluoroacetic acid (TFA, 20.0 equiv.) and stir the mixture at room temperature for 1
hour.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14653222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

o Remove the solvent and excess reagents under reduced pressure. Purify by flash

chromatography if necessary to isolate the N-acyl lactam thiol.

» Ring Expansion:

[¢]

monitoring, or DCM).

[¢]

[e]

o

final thiolactone.

Data Presentation

Dissolve the N-acyl lactam thiol (1.0 equiv.) in a suitable solvent (e.g., CDCIs for NMR

Add triethylamine (TEA) to promote the ring expansion.
Monitor the reaction by TLC or NMR until completion.

Concentrate the reaction mixture and purify by flash column chromatography to yield the

The following table summarizes representative yields for the synthesis of thiolactones from

various lactams using the S-Fm strategy.[1]

Starting Lactam (Ring
Size)

Product Thiolactone (Ring

Size)

Overall Yield (2 steps)

Valerolactam (6)

10-membered

No product formed

Caprolactam (7)

11-membered

No product formed

Enantholactam (8) 12-membered 15%
Capryllactam (9) 13-membered 54%
Pelargonolactam (10) 14-membered 41%
Caprinolactam (11) 15-membered 40%
Undecanolactam (12) 16-membered 38%
Laurolactam (13) 17-membered 51%

Yields are for the telescoped N-acylation/Fm cleavage/ring expansion sequence.
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Visualizations
General Workflow for Thiolactone Synthesis
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Step 3: Ring Expansion
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Caption: General experimental workflow for the synthesis of thiolactones.

Reaction Mechanism

1. Intramolecular 2. Ring opening &

N-Acyl Lactam Thiol thiol attack =>{ Tetrahedral Intermediate amide bond cleavage >( )

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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